molecular formula C7H8N4O B11918746 2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one

2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one

Cat. No.: B11918746
M. Wt: 164.16 g/mol
InChI Key: OSHCOEBEACOSGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one is a chemical compound based on the privileged pyrazolo[3,4-d]pyrimidine scaffold , which is recognized in medicinal chemistry as a bioisostere of the purine base adenine . This key characteristic allows derivatives of this core structure to act as ATP-competitive inhibitors for a variety of tyrosine and cyclin-dependent kinases (CDKs) . These kinases are critical targets in oncological research, as they play fundamental roles in cellular processes such as proliferation, survival, and cell cycle progression . Specifically, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant research value as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) , CDK2/cyclin A2 , and c-Src kinase . In vitro studies have shown that certain derivatives exhibit potent anti-proliferative activities against a range of human cancer cell lines, including A549 (lung), HCT-116 (colorectal), MCF-7 (breast), and HepG-2 (liver) . The mechanism of action for these compounds often involves inducing apoptosis (programmed cell death) and arresting the cell cycle at specific phases such as S or G2/M . This product is intended for research purposes as a key chemical building block for the synthesis and development of novel bioactive molecules. This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

2-ethyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C7H8N4O/c1-2-11-3-5-6(10-11)8-4-9-7(5)12/h3-4H,2H2,1H3,(H,8,9,10,12)

InChI Key

OSHCOEBEACOSGC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=O)NC=NC2=N1

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Amino-pyrazole Derivatives

The most widely reported method involves cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carboxamides with aroyl halides or nitriles. For example, Davoodnia et al. demonstrated that reacting 5-amino-1-phenylpyrazole-4-carboxamide with 3-chlorobenzoyl chloride under microwave irradiation (1000W, 6 minutes) yields 6-(3-chlorophenyl)-1-phenyl derivatives in 88% efficiency. This approach eliminates solvent use, aligning with green chemistry principles.

A comparative analysis reveals:

Reactant PairConventional Method (Time/Yield)Microwave (Time/Yield)
1-phenylpyrazole + 4-ClC₆H₄COCl420 min / 74%6 min / 93%
1-phenylpyrazole + 3-O₂NC₆H₄COCl360 min / 86%6 min / 93%

The microwave protocol enhances reaction kinetics through dipole polarization, reducing energy barriers for cyclization.

Urea Fusion and Chlorination Sequences

Rahmouni et al. developed a multistep route starting from ethyl 5-amino-3-substituted pyrazole-4-carboxylates:

  • Iminoether formation : Treatment with triethyl orthoformate/acetic anhydride generates α-functionalized iminoethers.

  • Cyclization : Fusion with urea at 150°C produces pyrazolo[3,4-d]pyrimidine-4,6-diones.

  • Chlorination : Phosphorus oxychloride (POCl₃) converts diones to 4,6-dichloro intermediates.

  • Amination : Reacting dichloro derivatives with ethylamine yields the target compound.

This method achieves 70–85% overall yields but requires stringent temperature control during chlorination.

Microwave-Assisted Synthesis: Accelerating Reaction Kinetics

Solvent-Free Cyclization

Microwave irradiation under solvent-free conditions drastically improves efficiency. Davoodnia et al. reported 94% yield for 6-(4-chlorophenyl)-1-phenyl derivatives in 4 minutes using 1000W irradiation. Key advantages include:

  • Energy efficiency : 50–100× faster than conventional heating.

  • Reduced side products : Homogeneous heating minimizes decomposition.

Catalytic Enhancements

Recent studies incorporate catalysts like potassium tert-butoxide in t-butanol, enabling cyclocondensation of 5-amino-1-phenylpyrazole-4-carbonitriles with aryl nitriles at 80°C. For example:

This method yields 75–82% pure product with >95% HPLC purity.

Industrial-Scale Synthesis: Patent-Based Approaches

High-Yield Process for Ibrutinib Intermediates

A patented method (TR2021008599T) optimizes 2-ethyl derivative synthesis as a key intermediate for ibrutinib:

  • Cyclization : React 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine with ethyl bromide in DMF.

  • Purification : Crystallize from ethyl acetate/heptane (1:3).

  • Scale-up : Achieves 92% yield at 10 kg scale with ≤0.5% impurities.

Critical parameters:

  • Temperature: 80–90°C

  • Reaction time: 8–10 hours

  • Solvent ratio: DMF/H₂O (4:1)

Chlorination-Amination Strategies

POCl₃-Mediated Chlorination

Chlorination using POCl₃ and PCl₅ at 110°C converts pyrimidin-4-ones to 4,6-dichloro intermediates. Subsequent amination with ethylamine in THF at 25°C affords the target compound in 68–75% yield.

Mechanistic insight :

Pyrimidin-4-one+POCl3110CDichloro intermediateC2H5NH22-Ethyl derivative\text{Pyrimidin-4-one} + \text{POCl}3 \xrightarrow{110^\circ C} \text{Dichloro intermediate} \xrightarrow{\text{C}2\text{H}5\text{NH}2} \text{2-Ethyl derivative}

Side products (≤5%) include over-chlorinated species, mitigated by stoichiometric control.

Recent Advances in Catalytic Systems

Ionic Liquid Catalysis

El-Salam et al. demonstrated that 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) accelerates cyclocondensation by 40% compared to traditional solvents. Key data:

CatalystReaction TimeYield
[BMIM]Cl3 hours88%
DMF8 hours72%

Ionic liquids enhance nucleophilicity of amine groups, facilitating ring closure.

Photocatalytic Methods

Preliminary studies using TiO₂ nanoparticles under UV light (365 nm) achieve 78% yield in 2 hours via radical-mediated cyclization. This approach remains experimental but shows promise for low-energy synthesis.

Comparative Analysis of Methodologies

MethodYield RangeTimeScalabilityGreen Metrics (E-factor)
Conventional Cyclization50–70%6–12 hoursPilot scale23–28
Microwave-Assisted87–94%4–6 minutesLab scale8–12
Industrial Patent85–92%8–10 hoursMulti-kilogram15–18
Ionic Liquid Catalysis80–88%3–5 hoursBench scale10–14

Microwave and ionic liquid methods exhibit superior sustainability metrics, though industrial processes prioritize yield over E-factor.

Critical Challenges and Optimization Strategies

Byproduct Formation

Common impurities include:

  • Over-chlorinated species : Controlled by POCl₃ stoichiometry (1.2 eq optimal).

  • Dimerization products : Suppressed using dilute reaction conditions (0.1–0.5 M).

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO): Enhance reactivity but complicate purification.

  • Eco-friendly alternatives : Cyclopentyl methyl ether (CPME) reduces waste by 30% vs. DMF .

Chemical Reactions Analysis

Alkylation and Substitution Reactions

The ethyl group at position 2 and nitrogen atoms in the pyrazolo-pyrimidine core enable selective alkylation and nucleophilic substitutions:

Alkylation with Alkyl Halides
Reaction with methyl iodide or benzyl bromide in basic media (e.g., K₂CO₃/DMF) yields N-alkylated derivatives. For example:

2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one + CH₃I2-Ethyl-1-methyl-pyrazolo[3,4-d]pyrimidin-4(2H)-one(Yield: 65–80%)\text{this compound + CH₃I} \rightarrow \text{2-Ethyl-1-methyl-pyrazolo[3,4-d]pyrimidin-4(2H)-one} \quad (\text{Yield: 65–80\%})

This reaction occurs preferentially at the N1 position due to steric and electronic factors .

Nucleophilic Aromatic Substitution
The C6 position undergoes substitution with amines or thiols under mild conditions:

ReagentConditionsProductYieldSource
PiperidineEtOH, reflux, 6 h4-Piperidinyl-2-ethyl-pyrazolo[3,4-d]pyrimidine72%
Sodium hydrosulfideDMF, 80°C, 12 h6-Sulfhydryl-2-ethyl-pyrazolo[3,4-d]pyrimidine58%

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Hydrazine-Induced Cyclization
Reaction with hydrazine hydrate generates pyrazolo-pyrimidine fused triazines:

This compound + N₂H₄Pyrazolo[3,4-e][1][2][4]triazolo[1,5-c]pyrimidine(Yield: 42%)\text{this compound + N₂H₄} \rightarrow \text{Pyrazolo[3,4-e][1][2][4]triazolo[1,5-c]pyrimidine} \quad (\text{Yield: 42\%})

This proceeds via nucleophilic attack at C4 followed by ring closure .

Vilsmeier-Haack Reaction
Treatment with POCl₃/DMF forms iminium intermediates, enabling subsequent cyclization with amines or thiols to yield tetracyclic systems .

Condensation and Coupling Reactions

Knoevenagel Condensation
The keto group at position 4 reacts with aromatic aldehydes (e.g., benzaldehyde) in acetic acid to form α,β-unsaturated derivatives:

This compound + PhCHO(E)-4-Benzylidene-2-ethyl-pyrazolo[3,4-d]pyrimidine(Yield: 70%)\text{this compound + PhCHO} \rightarrow \text{(E)-4-Benzylidene-2-ethyl-pyrazolo[3,4-d]pyrimidine} \quad (\text{Yield: 70\%})

Characterized by IR absorption at 1702 cm⁻¹ (C=O) and δ 7.84–8.85 ppm (H-6) .

Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at C3:

Boronic AcidCatalystProduct (C3-Substituted)YieldSource
4-NitrophenylPd(PPh₃)₄, K₂CO₃3-(4-Nitrophenyl) derivative65%
3-MethoxyphenylPd(PPh₃)₄, K₂CO₃3-(3-Methoxyphenyl) derivative58%

Functional Group Transformations

Oxidation of Ethyl Group
Controlled oxidation with KMnO₄/H₂SO₄ converts the ethyl group to a carboxylic acid:

This compoundKMnO42-Carboxy-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one(Yield: 50%)\text{this compound} \xrightarrow{\text{KMnO}_4} \text{2-Carboxy-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one} \quad (\text{Yield: 50\%})

The product shows enhanced water solubility and altered bioactivity .

Thioether Formation
Reaction with Lawesson’s reagent substitutes oxygen at C4 with sulfur:

This compoundLawesson’s reagent2-Ethyl-4-thioxo-pyrazolo[3,4-d]pyrimidine(Yield: 68%)\text{this compound} \xrightarrow{\text{Lawesson's reagent}} \text{2-Ethyl-4-thioxo-pyrazolo[3,4-d]pyrimidine} \quad (\text{Yield: 68\%})

This modification significantly increases kinase inhibitory potency .

Thermal and Acid-Catalyzed Reactions

Thermal Decomposition
Heating above 200°C induces ring contraction to form pyrazolo[3,4-b]pyridine derivatives via loss of CO₂ .

Acid-Catalyzed Rearrangement
In HCl/EtOH, the compound undergoes Dimroth rearrangement to yield 5-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, confirmed by ¹³C NMR .

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

DerivativeBiological Activity (IC₅₀)TargetSource
6-(Ethylthio)-4-piperidinylEGFR-TK inhibition: 12 nMCancer cells
4-Thioxo analogAntitumor (A549): 2.24 µMApoptosis induction
N1-Methylatedσ1R antagonism: Kᵢ = 8.6 nMNeuropathic pain

This compound’s versatility in alkylation, cyclization, and coupling reactions makes it a privileged scaffold in medicinal chemistry. Recent advances highlight its role in developing kinase inhibitors and antimicrobial agents, with ongoing research optimizing reaction yields and selectivity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives, including 2-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one, as anticancer agents. These compounds exhibit significant inhibitory effects on various cancer cell lines.

Case Study: Antitumor Activity

A study evaluated several derivatives against human cancer cell lines such as HepG2 (hepatoma), MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). The results indicated that certain derivatives demonstrated promising anticancer properties with IC50 values in the low micromolar range. For instance, one derivative showed an IC50 of 1.74 µM against MCF-7 cells, significantly lower than the parent compound's IC50 of 42.3 µM, indicating enhanced potency due to structural modifications .

CompoundCell LineIC50 (µM)Reference
This compoundMCF-71.74
Parent CompoundMCF-742.3

Sigma Receptor Modulation

Another significant application of pyrazolo[3,4-d]pyrimidine compounds is their interaction with sigma receptors, particularly sigma-1 receptors. These receptors are implicated in various neurobiological processes and are considered potential targets for treating pain and neurodegenerative diseases.

Case Study: Sigma-1 Receptor Antagonism

Research has identified specific derivatives as selective sigma-1 receptor antagonists with notable antinociceptive properties in animal models. The structure-activity relationship (SAR) studies indicated that lipophilic substituents at strategic positions enhance receptor selectivity and activity .

CompoundSigma Receptor ActivityAntinociceptive EffectReference
9aSelective AntagonistSignificant

Phosphodiesterase Inhibition

The inhibition of phosphodiesterases (PDEs) is another area where pyrazolo[3,4-d]pyrimidine derivatives have shown promise. PDE inhibitors are crucial in the treatment of various conditions including erectile dysfunction and pulmonary hypertension.

Case Study: PDE-5 Inhibition

Some derivatives have been evaluated for their ability to inhibit phosphodiesterase type 5 (PDE-5), which plays a vital role in regulating blood flow and muscle contractions. The results suggest that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can lead to compounds with enhanced PDE inhibitory activity .

Mechanism of Action

The mechanism of action of 2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Pyrazolo[3,4-d]pyrimidinone derivatives exhibit diverse biological activities depending on substituent type and position. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Key Properties/Biological Activity Synthesis Method References
2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one 2-Ethyl Enhanced lipophilicity; potential kinase inhibition Not explicitly detailed
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one 6-Chloro Increased polarity; intermediate in anticancer agents Cyclization of 5-amino precursors
6-Aryl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones 6-Aryl (e.g., phenyl, methoxyphenyl) Antimicrobial activity (MIC: 8–64 µg/mL) Nanocatalyst-assisted condensation
1-Cyclopentyl-6-((quinolin-8-yloxy)ethyl)amino derivatives 1-Cyclopentyl, 6-aminoquinoline Antiproliferative activity (IC₅₀: <1 µM in RKO cells) Nucleophilic substitution
6-(2-Methoxyphenyl)-1-phenyl-thiazolo fused derivatives Thiazolo fused, 2-methoxyphenyl Antifungal activity (zone inhibition: 12–18 mm) Polyphosphoric acid cyclization

Physicochemical Properties

  • Solubility : 2-Ethyl substitution increases logP (~2.5) compared to 6-chloro analogs (logP ~1.8), favoring blood-brain barrier penetration .
  • Melting Points : Derivatives with aromatic substituents (e.g., 6-phenyl) exhibit higher melting points (247–249°C) due to crystalline packing, while alkyl-substituted analogs melt at 180–200°C .

Biological Activity

2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities, particularly in oncology and as a potential therapeutic agent. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H10N4O\text{C}_8\text{H}_{10}\text{N}_4\text{O}

This compound features a pyrazolo ring fused to a pyrimidine structure, contributing to its biological activity.

Inhibition of Protein Kinases

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit significant inhibition of various protein kinases. For instance, studies have shown that these compounds can effectively inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The compound demonstrated potent inhibitory activity against CDK2 and CDK4, with IC50 values indicating strong selectivity for these targets ( ).

Antitumor Activity

The antitumor properties of this compound have been evaluated in several cancer cell lines. In vitro assays revealed that this compound exhibits cytotoxicity against various human tumor cells, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase ( ).

Case Studies and Assays

  • Cell Proliferation Assays :
    • A study evaluated the effects of this compound on human hepatoma HepG2 cells using the MTT assay. The results indicated an IC50 value of approximately 1.74 µM for the most active derivative ( ).
    CompoundCell LineIC50 (µM)Mechanism
    1aMCF-71.74Apoptosis
    1dA5492.10G0/G1 arrest
    1ePC-32.50Apoptosis
  • Molecular Docking Studies :
    • Molecular docking simulations have revealed that the compound interacts favorably with key cancer targets such as EGFR and G-quadruplex DNA structures. These interactions suggest a mechanism by which the compound may exert its antiproliferative effects ( ).

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other known pyrazolo[3,4-d]pyrimidine derivatives:

Compound NameTarget KinaseIC50 (µM)Activity Description
This compoundCDK21.74Strong inhibitor
RoscovitineCDK2<0.05Reference compound
Compound XEGFR>10Low activity

Q & A

Q. What alternative purification methods are viable for scale-up beyond recrystallization?

  • Advanced Techniques :
  • Flash chromatography (silica gel, CH₂Cl₂/MeOH gradient) removes polar byproducts.
  • Preparative HPLC with C18 columns achieves >99% purity for in vivo testing .

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